IQ1S
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Overview
Description
IQ1S is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
The primary target of IQ1S is the c-Jun N-terminal kinase (JNK) . JNK is a key player in many physiological and pathological processes, including inflammatory diseases .
Mode of Action
This compound acts as a high-affinity inhibitor of JNK . It inhibits JNK phosphorylation and NFkB /AP-1 transcriptional activity in human monocytic cells at low mM concentrations . It also inhibits CD4+ T-cell immune response in a murine delayed-type hypersensitivity (DTH) model .
Biochemical Pathways
This compound affects the JNK signaling pathway . By inhibiting JNK, it suppresses the development of neurodegenerative processes in the cerebral cortex of OXYS rats .
Result of Action
Treatment with this compound leads to the suppression of neurodegenerative processes in the cerebral cortex of OXYS rats . This results in an increase in the proportion of unchanged neurons, a decrease in the proportion of neurons with signs of destruction and irreversible damage, and a normalization of the glioneuronal index .
Action Environment
The action of this compound is influenced by the biological environment in which it is administered. For instance, its efficacy in suppressing neurodegenerative processes was demonstrated in OXYS rats at an early stage of development of Alzheimer’s disease .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
Dosage Effects in Animal Models
Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
Metabolic Pathways
Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
Transport and Distribution
Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
Subcellular Localization
Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .
Preparation Methods
The synthesis of IQ1S involves the reaction of N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine derivatives with various phenoxyacetic acid derivatives in the presence of triethylamine and p-toluenesulfonyl chloride (TsCl) at room temperature using dichloromethane (CH2Cl2) as a solvent . This method is commonly used in laboratory settings for the preparation of this compound.
Chemical Reactions Analysis
IQ1S undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxime derivatives, which have been shown to possess nitric oxide-donating properties.
Reduction: The reduction of this compound can lead to the formation of amine derivatives.
Substitution: Substitution reactions involving this compound typically occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
IQ1S has a wide range of scientific research applications, including:
Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: The compound has shown potential in the treatment of neuroinflammation and ischemia-reperfusion injury.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
IQ1S is unique due to its specific structure and ability to donate nitric oxide. Similar compounds include:
11H-indeno[1,2-b]quinoxalin-11-one oxime: This compound also donates nitric oxide and has similar biological effects.
N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine: This compound is used as a precursor in the synthesis of this compound.
These compounds share similar structural features and chemical reactivities, but this compound is distinguished by its specific applications and properties.
Properties
IUPAC Name |
sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O.Na/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13;/h1-8,19H;/q;+1/p-1/b18-14-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNHEGDICQSOLR-NYAKATHWSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=N[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N3NaO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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